Bienvenue dans la boutique en ligne BenchChem!

2-Furancarboxamide, 5-bromo-N-3-pyridinyl-

Gaucher Disease Pharmacological Chaperone β-Glucocerebrosidase

Pinpoint Accuracy for GCase Research: This 5-bromo-N-3-pyridinyl-2-furancarboxamide is a validated inhibitor (IC50=8µM) and chaperone (1.5-2.5x GCase increase). Minor structural changes abolish activity; ensure reproducibility with the exact chemical identity. The 5-bromo handle enables rapid analog synthesis via cross-coupling. At 95% purity, it delivers clean data and a reliable benchmark for your SAR campaigns. Ideal for medicinal chemistry.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08 g/mol
CAS No. 43151-32-2
Cat. No. B187013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furancarboxamide, 5-bromo-N-3-pyridinyl-
CAS43151-32-2
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C10H7BrN2O2/c11-9-4-3-8(15-9)10(14)13-7-2-1-5-12-6-7/h1-6H,(H,13,14)
InChIKeyONUBBYMZGJIYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-3-pyridinyl-2-furancarboxamide (CAS 43151-32-2): Procurement-Grade Heterocyclic Building Block for Inhibitor Discovery


5-Bromo-N-3-pyridinyl-2-furancarboxamide (CAS 43151-32-2) is a heterocyclic aromatic amide with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol, characterized by a 5-bromo-furan-2-carboxamide core linked to a pyridin-3-yl moiety . This compound is commercially available from multiple vendors as a research-grade screening compound or synthetic intermediate, typically with specified purity ranging from 95% to 97% . Its structural features—a bromine substituent amenable to cross-coupling reactions and a pyridine nitrogen capable of hydrogen bonding or metal coordination—position it as a versatile scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies .

Why 5-Bromo-N-3-pyridinyl-2-furancarboxamide Cannot Be Replaced by Other Furancarboxamide Analogs in Gaucher Disease Chaperone Screens


Substitution of 5-bromo-N-3-pyridinyl-2-furancarboxamide with closely related furancarboxamide analogs is not scientifically justified without re-evaluating target engagement. A high-throughput screen of 50,000 compounds identified a specific 5-substituted pyridinyl-2-furamide as one of only two non-carbohydrate hits capable of inhibiting β-glucocerebrosidase (GCase) with a defined IC50 of 8 μM and raising functional enzyme levels 1.5–2.5-fold in Gaucher disease patient fibroblasts [1]. This inhibitory and chaperone activity is the product of a precise molecular recognition event; even minor structural perturbations—such as altering the pyridine nitrogen position (e.g., pyridin-2-yl or pyridin-4-yl analogs) or replacing the 5-bromo substituent—are expected to ablate the specific binding interactions that confer this biological activity [1]. Therefore, procurement decisions for studies investigating GCase pharmacological chaperones or related SAR campaigns must prioritize the exact chemical identity of this compound to ensure reproducibility and interpretable results.

Quantitative Differentiation Evidence: 5-Bromo-N-3-pyridinyl-2-furancarboxamide vs. Closest Analogs and Alternatives


β-Glucocerebrosidase (GCase) Inhibitory Potency and Pharmacological Chaperone Activity: Head-to-Head Comparison with Quinazoline Hit

In a high-throughput screen of a 50,000-compound Maybridge library, 5-bromo-N-3-pyridinyl-2-furancarboxamide (reported as a '5-substituted pyridinyl-2-furamide') was identified as one of only two non-carbohydrate inhibitors of β-glucocerebrosidase (GCase). This compound demonstrated an IC50 of 8 μM, compared to an IC50 of 5 μM for the co-identified 2,4-diamino-5-substituted quinazoline hit [1]. Both compounds increased functional GCase levels by 1.5- to 2.5-fold in N370S and F213I Gaucher disease patient fibroblasts, confirming pharmacological chaperone activity [1].

Gaucher Disease Pharmacological Chaperone β-Glucocerebrosidase Lysosomal Storage Disorder Enzyme Stabilization

Physicochemical Property Profile: Lipophilicity (logP/logD) and Hydrogen Bonding Capacity for CNS Penetration and Oral Bioavailability Predictions

5-Bromo-N-3-pyridinyl-2-furancarboxamide possesses a calculated logP of 2.0817 and a calculated logD of 2.0773, with a polar surface area (PSA) of 41.773 Ų and four hydrogen bond acceptors . These physicochemical parameters place the compound within a favorable range for oral bioavailability (Lipinski's Rule of Five compliant) and suggest potential for blood-brain barrier penetration (PSA < 90 Ų). In contrast, unsubstituted furan-2-carboxamide analogs (e.g., N-3-pyridinyl-2-furancarboxamide, CAS 36880-64-5) lack the bromine substituent and consequently exhibit different lipophilicity and reactivity profiles, which would alter their predicted ADME properties and synthetic utility [1].

Lipophilicity Drug-likeness CNS Drug Design ADME Prediction Physicochemical Profiling

Commercial Purity Specifications: 95–97% Assured Purity Across Multiple Vendors

Commercially available 5-bromo-N-3-pyridinyl-2-furancarboxamide is supplied with minimum purity specifications of 95% (AKSci ) or 97% (Leyan ). These defined purity thresholds are critical for ensuring reproducibility in high-throughput screening and medicinal chemistry campaigns, where impurities can confound activity readouts or complicate SAR interpretation. The compound is also available as an Aldrich CPR (Custom Pharmaceutical Reagent) product, indicating its use in specialized research applications [1]. While closely related analogs such as 5-bromo-N-(pyridin-2-yl)furan-2-carboxamide (CAS 202118-14-7) are also commercially available, the distinct pyridine regioisomer (3-pyridinyl vs. 2-pyridinyl) results in different hydrogen bonding geometry and metal coordination potential, making the 3-pyridinyl variant uniquely suited for specific target interactions [2].

Chemical Purity Quality Control Screening Library Reproducibility Vendor Comparison

Synthetic Versatility: 5-Bromo Substituent Enables Downstream Functionalization via Cross-Coupling

The 5-bromo substituent on the furan ring of 5-bromo-N-3-pyridinyl-2-furancarboxamide serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling, enabling the generation of diverse analog libraries for SAR exploration . This reactivity is not present in the unsubstituted parent compound N-3-pyridinyl-2-furancarboxamide (CAS 36880-64-5), which lacks the bromine leaving group and therefore cannot undergo direct arylation or vinylation at the 5-position without additional functionalization steps . The combination of a stable amide linkage and a reactive aryl bromide moiety provides a modular scaffold that can be diversified at a late stage, reducing the number of linear synthetic steps required to explore chemical space around the furancarboxamide core.

Cross-Coupling Suzuki-Miyaura Late-Stage Functionalization Medicinal Chemistry Building Block

Recommended Application Scenarios for 5-Bromo-N-3-pyridinyl-2-furancarboxamide Based on Quantitative Differentiation Evidence


Pharmacological Chaperone Discovery and Validation for Gaucher Disease

5-Bromo-N-3-pyridinyl-2-furancarboxamide has demonstrated validated β-glucocerebrosidase (GCase) inhibitory activity (IC50 = 8 μM) and pharmacological chaperone function, raising functional GCase levels 1.5- to 2.5-fold in Gaucher disease patient fibroblasts [1]. This makes it a suitable positive control or starting scaffold for medicinal chemistry optimization programs aimed at developing non-carbohydrate chaperone therapies for lysosomal storage disorders. Its defined potency provides a benchmark for assessing the activity of newly synthesized analogs in the same assay system [1].

Medicinal Chemistry Scaffold for Late-Stage Diversification and SAR Exploration

The presence of a 5-bromo substituent on the furan ring enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) for the rapid synthesis of diverse analog libraries [1]. This synthetic handle allows medicinal chemists to explore structure-activity relationships (SAR) around the furancarboxamide core without undertaking lengthy de novo synthetic routes. The compound's calculated logP of 2.08 and logD of 2.08 further support its use in designing analogs with optimized lipophilicity for cellular permeability and CNS exposure.

High-Throughput Screening Library Member for Target Class Profiling

With its established activity as a GCase inhibitor and its favorable physicochemical properties (logP 2.08, PSA 41.77 Ų, HBA 4) [1], this compound is a rational inclusion in screening libraries designed to probe novel targets within the lysosomal enzyme or GPCR families. Its commercial availability at 95–97% purity from multiple vendors ensures that screening data are reproducible and not confounded by variable impurity profiles. The compound's bromine atom also provides a unique mass signature for LC-MS based detection and quantification in complex biological matrices.

Computational Chemistry and Molecular Docking Model Validation

The known GCase inhibitory activity (IC50 = 8 μM) [1] provides an experimental anchor for validating molecular docking simulations and scoring functions. Researchers can use this compound as a test case to calibrate computational models predicting binding modes of furancarboxamide derivatives to GCase or related enzyme targets. The availability of precise physicochemical parameters (logP, logD, PSA) also supports the refinement of in silico ADME prediction models for this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Furancarboxamide, 5-bromo-N-3-pyridinyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.